3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine
Overview
Description
3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a chloro group at the third position, a fluorophenyl group at the sixth position, and a methyl group at the fourth position of the pyridazine ring
Mechanism of Action
Target of Action
Many pyridazine derivatives are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and functional groups of the compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in biochemical reactions .
Biochemical Pathways
Pyridazine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They might affect signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to alterations in metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridazine derivatives.
Halogenation: Introduction of the chloro group at the third position can be achieved through halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Aryl Substitution: The fluorophenyl group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the fluorophenyl group with the halogenated pyridazine in the presence of a palladium catalyst.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-phenyl-4-methylpyridazine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-Chloro-6-(4-fluorophenyl)-4-methylpyridazine: Similar structure but with the fluorine atom at a different position on the phenyl ring.
3-Bromo-6-(3-fluorophenyl)-4-methylpyridazine: Contains a bromo group instead of a chloro group, which can influence its chemical reactivity.
Uniqueness
3-Chloro-6-(3-fluorophenyl)-4-methylpyridazine is unique due to the specific positioning of the chloro, fluorophenyl, and methyl groups on the pyridazine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-6-(3-fluorophenyl)-4-methylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-5-10(14-15-11(7)12)8-3-2-4-9(13)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNOVWBMNBNTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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